Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate
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Overview
Description
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions. One common method involves the use of vinylstannane and monothioacetic acids, which react with 5-chloro-2,3,6-trifluoropyridine to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic compounds, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
Scientific Research Applications
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the pyridine ring enhances the compound’s ability to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (5-chloro-6-fluoropyridin-2-YL)acetate can be compared with other similar compounds, such as:
Ethyl 2-(5-fluoropyridin-2-yl)acetate: This compound lacks the chlorine atom, which may result in different chemical and biological properties.
5,6-Difluoro-2,3-dihydrothieno[2,3-b]pyridine: This compound has a different substitution pattern on the pyridine ring, leading to distinct reactivity and applications.
Properties
CAS No. |
1260667-75-1 |
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Molecular Formula |
C9H9ClFNO2 |
Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(5-chloro-6-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-6-3-4-7(10)9(11)12-6/h3-4H,2,5H2,1H3 |
InChI Key |
CEJLIWADMAKMJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)Cl)F |
Origin of Product |
United States |
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